13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel
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Overview
Description
Desogestrel is a synthetic progestin used primarily in hormonal contraceptives. It is a third-generation progestogen, known for its high efficacy in preventing ovulation and its minimal androgenic effects. Desogestrel is often used in combination with ethinyl estradiol in oral contraceptive pills, but it can also be used alone in progestogen-only pills .
Preparation Methods
Desogestrel is synthesized through a multi-step process starting from 11 alpha-hydroxy-18-methyl-estra-4-ene-3, 17-dione. The synthetic route involves several key steps, including ethanedithiol protection of the 3-ketone groups, imine protection of the 17-ketone groups, removal of ethanedithiol using lithium liquid ammonia, IBX oxidation, Wittig olefination reaction, acidolysis deprotection, and acetylene potassium ethynylation . Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Desogestrel undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can be used to modify specific functional groups.
Common reagents and conditions used in these reactions include lithium liquid ammonia for deprotection, IBX for oxidation, and Wittig reagents for olefination. The major products formed from these reactions include 3-keto-desogestrel and other intermediates used in the synthesis of related compounds .
Scientific Research Applications
Desogestrel has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and synthetic methodologies.
Biology: Desogestrel is used to study the effects of progestins on cellular processes and hormone receptor interactions.
Mechanism of Action
Desogestrel acts by binding selectively to the progesterone receptor, generating low androgenic activity. Upon binding, it acts as a transcription factor, modifying mRNA synthesis and inhibiting ovulation . Desogestrel also thickens cervical mucus, making it difficult for sperm to enter the uterus, and alters the endometrium to prevent implantation .
Comparison with Similar Compounds
Desogestrel is often compared with other progestins, such as:
Norethindrone: A first-generation progestin with higher androgenic effects.
Levonorgestrel: A second-generation progestin with potent contraceptive effects but higher androgenic side effects.
Norgestimate: Another third-generation progestin with similar properties to desogestrel but different pharmacokinetics.
Drospirenone: A fourth-generation progestin with anti-mineralocorticoid properties and minimal androgenic effects
Desogestrel is unique in its balance of high contraceptive efficacy and low androgenic activity, making it a preferred choice in many contraceptive formulations .
Properties
IUPAC Name |
13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLCPCMSCLEKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860665 |
Source
|
Record name | 13-Ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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